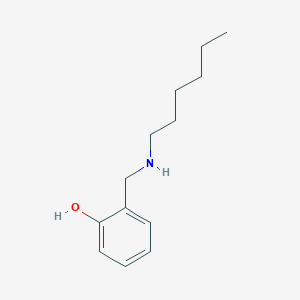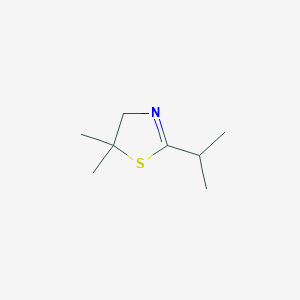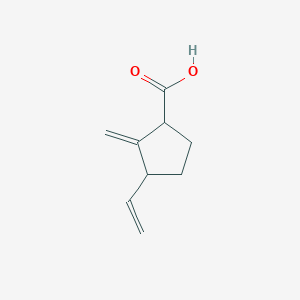
Cyclopentanecarboxylicacid, 3-ethenyl-2-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanecarboxylicacid, 3-ethenyl-2-methylene- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as 3-(2-methylenevinyl)cyclopentanecarboxylic acid or CPMA, and it is a cyclic unsaturated carboxylic acid. CPMA has been used in various fields of research, including medicinal chemistry, biochemistry, and molecular biology.
Aplicaciones Científicas De Investigación
CPMA has been extensively used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various compounds, including natural products and pharmaceuticals. CPMA derivatives have been synthesized and tested for their biological activities, such as anticancer, antimicrobial, and antiviral activities. CPMA has also been used as a ligand in metal-catalyzed reactions, such as cross-coupling reactions and cycloadditions.
Mecanismo De Acción
The mechanism of action of CPMA is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes such as DNA replication and protein synthesis. CPMA has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. CPMA has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus.
Efectos Bioquímicos Y Fisiológicos
CPMA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as DNA polymerase and RNA polymerase. CPMA has also been shown to inhibit the growth of cancer cells by inducing apoptosis. CPMA has been shown to have antiviral activity against HIV and herpes simplex virus. In addition, CPMA has been shown to have antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPMA in lab experiments is its unique properties, which make it a versatile building block for the synthesis of various compounds. CPMA derivatives have been synthesized and tested for their biological activities, which makes it a valuable tool in drug discovery. However, one limitation of using CPMA is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research involving CPMA. One direction is the synthesis of new CPMA derivatives and testing them for their biological activities. Another direction is the development of new synthetic methods for CPMA and its derivatives. CPMA could also be used as a ligand in metal-catalyzed reactions, and further research in this area could lead to the development of new synthetic methodologies. Finally, CPMA could be used as a starting material for the synthesis of new materials with unique properties, such as polymers and nanoparticles.
Métodos De Síntesis
The synthesis of CPMA involves the reaction between cyclopentadiene and acrolein. This reaction yields a Diels-Alder adduct, which is then subjected to a retro-Diels-Alder reaction to produce CPMA. The reaction is carried out under acidic conditions, using a catalyst such as p-toluenesulfonic acid or sulfuric acid. The yield of CPMA can be improved by optimizing the reaction conditions, such as temperature, reaction time, and concentration of reactants.
Propiedades
Número CAS |
108451-43-0 |
|---|---|
Nombre del producto |
Cyclopentanecarboxylicacid, 3-ethenyl-2-methylene- |
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
3-ethenyl-2-methylidenecyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O2/c1-3-7-4-5-8(6(7)2)9(10)11/h3,7-8H,1-2,4-5H2,(H,10,11) |
Clave InChI |
FFHFXYHAGXQKOQ-UHFFFAOYSA-N |
SMILES |
C=CC1CCC(C1=C)C(=O)O |
SMILES canónico |
C=CC1CCC(C1=C)C(=O)O |
Sinónimos |
Cyclopentanecarboxylic acid, 3-ethenyl-2-methylene- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



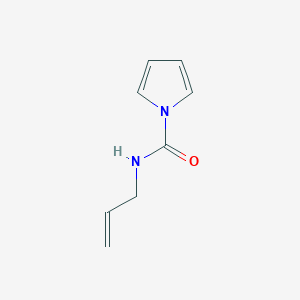
![Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B8992.png)
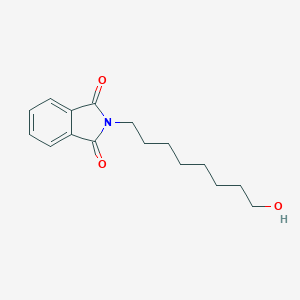
![(2'R,3'S,8'R)-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B8995.png)

![3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B8998.png)


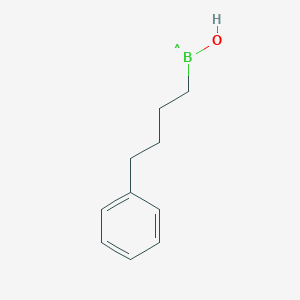
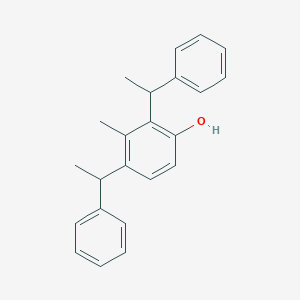
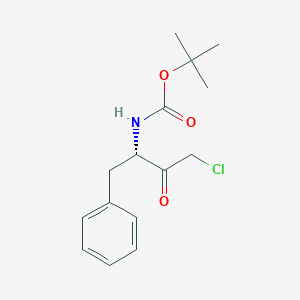
![2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile](/img/structure/B9013.png)
